N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides Sulfonamides are known for their medicinal properties, particularly as antibacterial agents
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-20-13-4-2-10(16)8-15(13)23(18,19)17-11-3-5-12-14(9-11)22-7-6-21-12/h2-5,8-9,17H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWSYYFUAOAFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions. The reaction is carried out in an aqueous solution of sodium carbonate at pH 10, resulting in the formation of the sulfonamide derivative . Further substitution at the nitrogen position with various alkyl or aryl halides in the presence of N,N-dimethylformamide and lithium hydride yields the final compound .
Chemical Reactions Analysis
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Antibacterial Agents: The compound has shown potential as an antibacterial agent, inhibiting the growth of various bacterial strains.
Enzyme Inhibition: It has been studied for its inhibitory activity against enzymes such as lipoxygenase, which is involved in inflammatory processes.
Medicinal Chemistry: The compound’s structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of bacterial infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE involves the inhibition of bacterial enzymes, particularly those involved in folic acid synthesis. By blocking the folate synthetase enzyme, the compound impedes the synthesis of folic acid, which is essential for bacterial growth and multiplication . This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-FLUORO-2-METHOXYBENZENE-1-SULFONAMIDE can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A commonly used antibacterial agent that also inhibits folic acid synthesis.
Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.
Sulfisoxazole: Known for its use in treating urinary tract infections.
The uniqueness of this compound lies in its specific structural features, such as the benzodioxin ring and the presence of fluorine and methoxy groups, which may confer distinct biological activities and pharmacokinetic properties .
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